Merafloxacin
Overview
Description
Molecular Structure Analysis
The molecular formula of Merafloxacin is C19H23F2N3O3 . Its molar mass is 379.408 g·mol−1 . The IUPAC name is 1-Ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid .Physical And Chemical Properties Analysis
Merafloxacin has a molar mass of 379.408 g·mol−1 . The molecular formula is C19H23F2N3O3 .Scientific Research Applications
Virology: Inhibition of SARS-CoV-2 Replication
Merafloxacin has been identified as a potential inhibitor of SARS-CoV-2 replication. The drug inhibits the process of -1 programmed ribosomal frameshifting (-1 PRF), which is essential for the translation of the viral proteins from the ORF1ab fragment . This process involves a frameshift in the ribosomes, allowing them to translate the rest of the ORF in a new -1 reading frame . Merafloxacin’s inhibition of this process is robust to mutations within the pseudoknot region and is similarly effective on -1 PRF of other beta coronaviruses . Importantly, the inhibition of -1 PRF by Merafloxacin substantially impedes SARS-CoV-2 replication in Vero E6 cells .
Bacteriology: Antibacterial Activity
Merafloxacin is a fluoroquinolone antibiotic that is active against various Gram-positive bacteria (MIC 50s = 0.12-0.5 µg/ml) and various Gram-negative bacteria (MIC 50s = 0.06-1 µg/ml) . It has been reported to inhibit the pseudoknot formation, which is necessary for the frameshift in the SARS-CoV-2 genome . It has demonstrated excellent activity against gram-positive organisms, including Corynebacterium sp .
Veterinary Medicine: Antibacterial Treatment
Merafloxacin, like other fluoroquinolones, is used in veterinary medicine due to its broad-spectrum antibacterial activity. It’s effective against both Gram-positive and Gram-negative bacteria, making it a valuable tool in treating a variety of infections in animals .
Environmental Science: Water Safety Control
Merafloxacin, as a member of the fluoroquinolones, has been detected in environmental water samples. Its presence in the environment is a concern due to its potential impact on water safety and ecosystem health . Therefore, monitoring Merafloxacin levels in environmental water samples is crucial for water safety control .
Food Science: Food Preservation
While Merafloxacin itself may not be directly used in food preservation, its class, fluoroquinolones, has been studied for their potential use in food preservation. The antimicrobial properties of these compounds can help in preserving food and extending its shelf life .
Agriculture: Pest Management
In the field of agriculture, Merafloxacin could potentially be used in pest management. As an antibiotic, it could help in controlling bacterial diseases that affect crops. However, its use should be carefully managed to prevent the development of antibiotic resistance among pests .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYYCLWCHFVRLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869517 | |
Record name | Merafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Merafloxacin | |
CAS RN |
91188-00-0, 110013-21-3 | |
Record name | Merafloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91188-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CI 934 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091188000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Merafloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110013213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Merafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MERAFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U51T1K77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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